An In-depth Technical Guide to 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
An In-depth Technical Guide to 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a heterocyclic small molecule belonging to the pyrrolopyridine class of compounds. This bicyclic scaffold is of significant interest in medicinal chemistry due to its structural rigidity and presence in various biologically active molecules. While specific research on 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is limited in publicly available literature, the broader class of pyrrolo[3,4-c]pyridine derivatives has demonstrated a wide range of pharmacological activities. This guide provides a comprehensive overview of the available information on 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, including its chemical and physical properties, general synthetic strategies, and the known biological activities of the pyrrolo[3,4-c]pyridine core. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a fully saturated bicyclic system with a benzyl group attached to the nitrogen at position 2. The hydrochloride salt of this compound is the form for which most physicochemical data is available.
| Property | Value | Source |
| CAS Number | 351370-98-4 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂ | [2][3] |
| Molecular Weight | 216.32 g/mol | [2] |
| Appearance | Not specified (likely an oil or solid) | |
| Boiling Point | 317.7 °C at 760 mmHg | |
| Density | 1.049 g/cm³ | |
| InChI Key | VZMAYQMDXZLZFZ-UHFFFAOYSA-N |
Physicochemical Properties of the Hydrochloride Salt:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁ClN₂ | [4] |
| Molecular Weight | 252.78 g/mol | [4] |
| Solubility | High solubility in polar solvents (e.g., water: >50 mg/mL at 25°C for the analogous [3,4-b] isomer) | [4] |
| Stability | The hydrochloride salt of the analogous [3,4-b] isomer shows <2% degradation over 6 months under accelerated conditions (40°C/75% RH) | [4] |
Spectral Data (Hydrochloride Salt):
| Type | Data | Source |
| ¹H NMR (400 MHz, D₂O) | δ 7.3–7.5 (m, 5H, benzyl), 3.8–4.1 (m, 2H, CH₂N), 3.2–3.5 (m, 4H, bicyclic CH₂) | [4] |
| ¹³C NMR | 138.9 (benzyl C1), 127–129 (aryl CH), 58.4 (N-CH₂), 45–50 (bicyclic carbons) | [4] |
Synthesis Methodologies
A plausible synthetic approach, adapted from methodologies for related isomers, would likely involve the following key steps:
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Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through the coupling of a suitable pyridine dicarboxylic acid derivative (e.g., 3,4-pyridinedicarboxylic acid) with an amine, followed by cyclization to form a dione precursor.[4]
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Reduction of the Bicyclic Dione: The resulting dione can be reduced to the fully saturated octahydropyrrolo[3,4-c]pyridine core. This reduction can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[1]
-
N-Benzylation: The final step would involve the introduction of the benzyl group at the nitrogen atom in the 2-position, typically through a reaction with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1]
A patent for related octahydro-pyrrolo[2,3-c]pyridine and octahydro-pyrrolo[3,2-c]pyridine derivatives highlights a synthetic strategy starting from N-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester or N-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester.[5][6] This suggests that functionalized piperidine derivatives are viable starting materials for constructing the fused pyrrolopyridine ring system.
Logical Flow of a General Synthesis:
Caption: General synthetic pathway for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine.
Biological Activity and Potential Applications
While specific quantitative biological data for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is not available in the public domain, the broader class of pyrrolo[3,4-c]pyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[7][8][9][10][11] These findings suggest potential areas of investigation for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine.
3.1. Overview of the Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been reported to exhibit the following activities:
-
Nervous System Disorders: Many derivatives have been investigated for their effects on the central nervous system, with some showing potential as analgesic and sedative agents.[7][8][11]
-
Antidiabetic Activity: Certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been shown to increase insulin sensitivity.[12]
-
Antimycobacterial Activity: The scaffold has been explored for the development of new treatments against Mycobacterium tuberculosis.[10]
-
Antiviral Activity: Some compounds containing the pyrrolopyridine system have shown activity against viruses such as HIV-1.[7]
-
Antitumor Activity: The pyrrolopyridine core is present in some anticancer agents, and various derivatives have been synthesized and evaluated for their antitumor properties.[7][10]
-
Anticholinergic Activity: A study on perhydropyrrolo[3,4-c]pyridine derivatives revealed that a dibenzyl amine derivative exhibited the strongest anticholinergic activity.[13]
Given that 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine shares the core scaffold and features a benzyl group, which is common in many biologically active compounds, it is plausible that it may exhibit some of the aforementioned activities. Molecular docking studies on the analogous [3,4-b] isomer predict a similar binding affinity to DNA gyrase as moxifloxacin, suggesting potential antibacterial applications.[4]
3.2. Potential as a Sigma Receptor Ligand
The structural features of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine, particularly the presence of a nitrogen-containing bicyclic system and a benzyl group, are common motifs in ligands for sigma (σ) receptors. While no direct binding data for this specific compound has been found, it represents a promising scaffold for the design of new sigma receptor ligands.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine are not currently available in the cited literature. Researchers interested in this compound would need to adapt and optimize general procedures for the synthesis of related pyrrolopyridine derivatives.
4.1. General Procedure for the Synthesis of the Pyrrolo[3,4-c]pyridine Core (Hypothetical)
-
Step 1: Synthesis of Pyrrolo[3,4-c]pyridine-1,3-dione: A mixture of 3,4-pyridinedicarboxylic acid and an appropriate amine (e.g., benzylamine for direct introduction of the benzyl group, or ammonia followed by a separate benzylation step) in a high-boiling solvent such as toluene or xylene is heated to reflux with azeotropic removal of water. After cooling, the product is isolated by filtration and purified by recrystallization.[4]
-
Step 2: Reduction to Octahydro-pyrrolo[3,4-c]pyridine: The dione from the previous step is suspended in a dry aprotic solvent like tetrahydrofuran (THF) and slowly added to a stirred suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C. The reaction mixture is then refluxed until the starting material is consumed. After careful quenching of the excess hydride, the product is extracted and purified by distillation or chromatography.
4.2. General Protocol for N-Benzylation
To a solution of the secondary amine (octahydro-pyrrolo[3,4-c]pyridine) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine) and benzyl bromide are added. The mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography.
Conclusion
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a molecule of interest due to its core pyrrolopyridine structure, which is a known pharmacophore. While specific biological data and detailed synthetic protocols for this exact compound are lacking in the current literature, the information available for related derivatives suggests a high potential for biological activity, particularly in the areas of central nervous system disorders and infectious diseases. This technical guide consolidates the available chemical and physical data and provides a framework for its synthesis based on established methods for related compounds. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine.
Logical Relationship of Research and Development Stages:
Caption: A logical workflow for the research and development of novel compounds.
References
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